molecular formula C17H16FN3O2 B5553196 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide

Cat. No.: B5553196
M. Wt: 313.33 g/mol
InChI Key: TWAUSMGIKHOSFG-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a fluorobenzamide moiety.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzoyl chloride reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives and substituted benzamides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • 2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Uniqueness

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-fluorobenzamide is unique due to its specific structural features, such as the presence of a fluorine atom on the benzamide moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-4-3-5-11(18)6-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAUSMGIKHOSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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